2-Chloro-2-phenylacetamide chemical properties
2-Chloro-2-phenylacetamide chemical properties
An In-Depth Technical Guide to 2-Chloro-N-phenylacetamide
Introduction
2-Chloro-N-phenylacetamide, also known as α-chloroacetanilide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates a reactive α-chloro electrophilic center and an N-phenylacetamide backbone, making it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of a compound begins with its fundamental physicochemical properties. These data are critical for experimental design, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][3] |
| CAS Number | 587-65-5 | [1][2] |
| Appearance | Very light beige, crystalline powder | [1][3] |
| Melting Point | 136-139 °C (lit.) | [2] |
| Boiling Point | 340.0 ± 25.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.266 g/cm³ | [1] |
| Solubility | Practically insoluble in water. | [1][3] |
| LogP | 1.6 | [1][3] |
Synonyms: α-Chloroacetanilide, N-(Chloroacetyl)aniline, 2-Chloroacetanilide.[1]
Synthesis and Mechanism
The most direct and widely employed synthesis of 2-Chloro-N-phenylacetamide is the N-acylation of aniline with chloroacetyl chloride.[2][4] This reaction is a classic example of nucleophilic acyl substitution.
General Synthesis Protocol
The reaction involves the nucleophilic attack of the aniline nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] A base, such as triethylamine or sodium acetate, is often used to scavenge the HCl byproduct.[4][6] Glacial acetic acid can also be employed as a solvent.[2][4]
Step-by-Step Methodology:
-
Dissolve aniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, dichloromethane).[4][6]
-
If not using an acid solvent, add a base like sodium acetate (1.1 eq).[4]
-
Cool the mixture in an ice bath (0 °C).
-
Add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution.[4][6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[4][6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]
-
Collect the solid product by vacuum filtration and wash with cold water.[7]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-N-phenylacetamide.[4]
Chemical Reactivity and Applications
The synthetic utility of 2-Chloro-N-phenylacetamide stems from its electrophilic α-carbon, which is susceptible to nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.
This reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[2][8][9]
-
Pharmaceutical Scaffolding: It serves as a precursor for compounds investigated for anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2][4][10][11] For instance, it is used to synthesize indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, which have shown anticancer and antimicrobial activities.[2][8]
-
Ligand Synthesis: The molecule is used to prepare more complex structures like amide podands and Schiff base ligands.[2][8]
-
Heterocyclic Synthesis: Its reaction with various nucleophiles is a common strategy for building heterocyclic rings, such as thienopyridines and benzimidazoles.[4][9]
Analytical Characterization
Robust characterization using spectroscopic and chromatographic methods is essential to confirm the identity, structure, and purity of synthesized 2-Chloro-N-phenylacetamide.[11][12]
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | ~8.0-8.5 ppm (br s, 1H): Amide N-H proton.~7.2-7.6 ppm (m, 5H): Aromatic protons of the phenyl ring.~4.2 ppm (s, 2H): Methylene protons (–CH₂–Cl).[12] |
| ¹³C NMR | ~164 ppm: Amide carbonyl carbon (C=O).~137 ppm: Aromatic C-N carbon.~120-130 ppm: Other aromatic carbons.~45 ppm: Methylene carbon (–CH₂–Cl). |
| IR (Infrared) | ~3250-3300 cm⁻¹: N-H stretching (amide).~1670 cm⁻¹: C=O stretching (amide I band).~1540 cm⁻¹: N-H bending (amide II band).~750 cm⁻¹: C-Cl stretching.[13] |
| MS (Mass Spec) | m/z ~169/171: Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.
Analytical Workflow
A standardized workflow ensures the reliable validation of the compound's structure and purity.
Safety, Handling, and Storage
2-Chloro-N-phenylacetamide is classified as a hazardous substance and requires careful handling to minimize risk.
-
Hazard Identification: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] Prolonged or repeated contact may cause skin sensitization.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15] Use a dust mask or conduct work in a chemical fume hood to avoid inhalation of the powder.[15]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidants, strong acids, and strong bases.[14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[16]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]
-
References
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ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and... Available from: [Link]
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ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. Available from: [Link]
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MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Available from: [Link]
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EurofinsUS.com. 2-Chloroacetamide. Available from: [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
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s d fine-chem limited. 2-chloroacetamide. Available from: [Link]
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PubChem - NIH. Chloroacetanilide | C8H8ClNO | CID 11485. Available from: [Link]
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ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. Available from: [Link]
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PMC - NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]
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Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
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Organic Syntheses Procedure. Phenylacetamide. Available from: [Link]
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Rose-Hulman. IR Absorption Bands and NMR. Available from: [Link]
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ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. Available from: [Link]
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ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
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